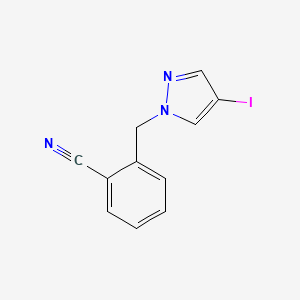

2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile

Description

Significance of Pyrazole (B372694) and Benzonitrile (B105546) Scaffolds in Modern Organic Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. researchgate.netmdpi.com Their prevalence in pharmaceuticals is a testament to their versatile nature and ability to interact with various biological targets. nbinno.com The structural adaptability of the pyrazole nucleus allows for fine-tuning of its physicochemical properties, making it a valuable building block in the design of new therapeutic agents. nih.govnbinno.com

Structural Features and Unique Chemical Environment of the Compound

The molecular architecture of 2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile is characterized by the covalent linkage of a 4-iodopyrazole (B32481) ring to a benzonitrile moiety via a methylene (B1212753) bridge. This specific arrangement creates a unique chemical environment with several key features:

The 4-Iodopyrazole Moiety: The presence of an iodine atom at the 4-position of the pyrazole ring introduces a site for further functionalization through various cross-coupling reactions, such as the Sonogashira, Suzuki, or Heck reactions. arkat-usa.org This allows for the facile introduction of diverse substituents to explore structure-activity relationships. The iodine atom also influences the electronic properties of the pyrazole ring.

The Benzonitrile Moiety: The nitrile group is a strong electron-withdrawing group, which influences the electronic distribution of the benzene (B151609) ring. Its position at the 2-position (ortho) relative to the methylene linker can lead to specific intramolecular interactions and conformational preferences.

The Methylene Linker: The flexible methylene bridge connecting the pyrazole and benzonitrile rings allows for a degree of rotational freedom, which can be crucial for the molecule's ability to adopt a favorable conformation when interacting with a biological target.

These structural elements collectively contribute to a molecule with a distinct three-dimensional shape and a specific distribution of electronic charge, which are critical determinants of its chemical reactivity and biological activity.

Table 1: Key Structural and Chemical Features

| Feature | Description | Potential Significance |

|---|---|---|

| Pyrazole Ring | Five-membered aromatic heterocycle with two adjacent nitrogen atoms. | Core scaffold known for a wide range of biological activities. researchgate.netmdpi.com |

| Benzonitrile Moiety | Aromatic ring with a nitrile functional group. | Versatile synthetic handle and contributor to molecular interactions. google.com |

| Iodo Substituent | An iodine atom at the 4-position of the pyrazole ring. | Enables further chemical modification via cross-coupling reactions. arkat-usa.org |

Rationale for Investigating Novel Pyrazole-Benzonitrile Hybrid Architectures

The rationale for designing and investigating novel hybrid molecules like this compound is rooted in the principle of molecular hybridization. This strategy aims to combine two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. nih.govacs.org The pyrazole and benzonitrile scaffolds have independently demonstrated significant value in medicinal chemistry, and their combination is a logical step in the quest for new therapeutic agents. researchgate.netgoogle.com

The investigation of such hybrids is driven by several key objectives:

Synergistic Activity: The combination of the two scaffolds may lead to a synergistic effect, where the biological activity of the hybrid molecule is greater than the sum of the individual components.

Novel Mechanisms of Action: The unique three-dimensional arrangement of the hybrid molecule may allow it to interact with biological targets in a novel way, potentially leading to new mechanisms of action.

Improved Pharmacokinetic Properties: The physicochemical properties of the hybrid molecule can be modulated by modifying the substituents on either the pyrazole or benzonitrile rings, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Expansion of Chemical Space: The synthesis of novel pyrazole-benzonitrile hybrids expands the available chemical space for drug discovery, providing new molecular frameworks for screening against a wide range of biological targets.

The synthesis and study of compounds like this compound are therefore a critical endeavor in the ongoing effort to develop new and effective therapeutic agents. nih.govnih.gov

Table 2: Potential Research Directions for Pyrazole-Benzonitrile Hybrids

| Research Area | Focus |

|---|---|

| Synthetic Methodology Development | Exploration of efficient and versatile synthetic routes to access a library of derivatives. |

| Biological Screening | Evaluation of anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.gov |

| Structure-Activity Relationship (SAR) Studies | Investigation of how modifications to the molecular structure affect biological activity. |

Advanced Computational Analysis of this compound Remains a Field for Future Investigation

A comprehensive review of scientific literature reveals a notable absence of specific advanced computational chemistry and theoretical investigations into the chemical compound this compound. While computational studies are prevalent for various pyrazole and benzonitrile derivatives, this particular molecule has not been the subject of published research focusing on its quantum chemical properties, electronic structure, or reactivity as of the current date.

Theoretical studies on similar molecular structures are common, employing a range of computational methods to predict and understand their behavior at the atomic and molecular levels. These investigations typically include:

Quantum Chemical Studies: These studies delve into the fundamental electronic properties of a molecule. Key areas of analysis often involve:

Electronic Structure and Molecular Orbital Analysis: This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

Charge Transfer and Delocalization Studies: Techniques like Natural Bond Orbital (NBO) analysis are used to understand the delocalization of electron density and the nature of bonding within the molecule.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites and predicting how the molecule will interact with other species.

Reactivity Indices and Fukui Functions: These are conceptual DFT tools used to predict the most reactive sites within a molecule for different types of chemical reactions.

First-Order Hyperpolarizability Calculations: These calculations are performed to assess the nonlinear optical (NLO) properties of a molecule, which are important for applications in optoelectronics.

Density Functional Theory (DFT) Applications: DFT is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. It is frequently applied to predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and various reactivity descriptors.

Although these methodologies are well-established and have been applied to countless related compounds, the specific application to this compound is not documented in existing research. Consequently, detailed data tables and specific research findings for its HOMO-LUMO energy gap, NBO analysis, MEP mapping, Fukui functions, hyperpolarizability, or other DFT-derived properties are not available.

The synthesis and study of novel heterocyclic compounds like this compound are of significant interest in medicinal chemistry and materials science. The computational analysis of such a molecule would provide valuable insights into its potential applications. Future research in this area would be necessary to elucidate the specific electronic and reactive properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-iodopyrazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN3/c12-11-6-14-15(8-11)7-10-4-2-1-3-9(10)5-13/h1-4,6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJXJXYPJNPNRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)I)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the conformational landscape of a molecule over time. For a flexible molecule such as 2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile, which possesses several rotatable bonds, MD simulations can provide critical insights into its preferred three-dimensional structures, the energy barriers between different conformations, and the influence of solvent on its structural dynamics.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A starting 3D structure of the molecule would be generated and optimized using quantum mechanical methods. This structure would then be placed in a simulation box, typically filled with a suitable solvent (e.g., water, dimethyl sulfoxide) to mimic experimental conditions.

Force Field Parameterization: An appropriate force field, which is a set of parameters describing the potential energy of the system, would be assigned to all atoms in the molecule. For novel compounds, some parameters might need to be derived from quantum chemical calculations.

Equilibration: The system would be gradually heated to the desired temperature and the pressure adjusted to atmospheric conditions. This equilibration phase allows the system to relax and reach a stable state.

Production Run: Following equilibration, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory of each atom is recorded.

Analysis of the resulting trajectory would reveal the most populated conformational states, the dihedral angle distributions of the key rotatable bonds (e.g., the C-C bond of the benzyl (B1604629) group and the C-N bond connecting to the pyrazole (B372694) ring), and any intramolecular interactions, such as hydrogen bonds or van der Waals contacts, that stabilize certain conformations. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Table 1: Key Rotatable Bonds for Conformational Analysis of this compound

| Bond Name | Atoms Involved | Description |

| Torsion Angle 1 | C(pyrazole)-N(pyrazole)-C(methylene)-C(benzene) | Defines the orientation of the pyrazole ring relative to the benzonitrile (B105546) moiety. |

| Torsion Angle 2 | N(pyrazole)-C(methylene)-C(benzene)-C(benzene) | Defines the rotation of the benzonitrile group around the methylene (B1212753) bridge. |

Theoretical Studies on Thermodynamic Properties

Theoretical calculations, primarily using density functional theory (DFT), are instrumental in determining the thermodynamic properties of a molecule. These properties provide fundamental information about the stability and reactivity of the compound.

For this compound, DFT calculations could be employed to compute a range of thermodynamic parameters:

Standard Enthalpy of Formation (ΔHf°): This value indicates the energy change when the compound is formed from its constituent elements in their standard states. It is a key measure of the molecule's intrinsic stability.

Standard Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is a direct measure of the thermodynamic stability of the compound under standard conditions.

Heat Capacity (Cp): This property describes how the amount of energy required to raise the temperature of the compound changes with temperature.

Entropy (S): This value quantifies the degree of randomness or disorder in the molecular system.

These calculations are typically performed for the optimized gas-phase geometry of the molecule. The inclusion of solvent effects can be achieved through various continuum solvation models. The accuracy of these theoretical predictions is highly dependent on the chosen level of theory (functional) and basis set.

Table 2: Theoretically Calculable Thermodynamic Properties

| Property | Symbol | Significance |

| Enthalpy of Formation | ΔHf° | Intrinsic stability |

| Gibbs Free Energy of Formation | ΔGf° | Thermodynamic stability |

| Heat Capacity | Cp | Thermal energy storage |

| Entropy | S | Molecular disorder |

Electrochemical Studies (e.g., Cyclic Voltammetry for Band Gap Determination)

Electrochemical studies, particularly cyclic voltammetry (CV), are essential for probing the electronic properties of a molecule, such as its oxidation and reduction potentials. From these experimental values, important electronic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the electrochemical band gap can be estimated.

A hypothetical cyclic voltammetry experiment on this compound would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would show peaks corresponding to the oxidation and reduction events of the molecule.

From the onset potentials of the first oxidation (Eox) and reduction (Ered) peaks, the HOMO and LUMO energy levels can be estimated using the following empirical equations (referenced against the ferrocene/ferrocenium couple, Fc/Fc+):

EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV

ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV

The electrochemical band gap (Eg) is then the difference between the LUMO and HOMO energy levels:

Eg = ELUMO - EHOMO

This band gap provides insight into the electronic conductivity and potential applications of the material in organic electronics. These experimentally derived values can be compared with theoretical values obtained from DFT calculations to validate the computational models.

Table 3: Parameters Derivable from Cyclic Voltammetry

| Parameter | Symbol | Derivation | Significance |

| Oxidation Potential | Eox | From CV voltammogram | Energy required to remove an electron |

| Reduction Potential | Ered | From CV voltammogram | Energy gained upon adding an electron |

| HOMO Energy Level | EHOMO | Calculated from Eox | Highest occupied molecular orbital energy |

| LUMO Energy Level | ELUMO | Calculated from Ered | Lowest unoccupied molecular orbital energy |

| Electrochemical Band Gap | Eg | ELUMO - EHOMO | Electronic conductivity indicator |

Coordination Chemistry and Ligand Design

Investigation of 2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile as a Ligand

The utility of a molecule as a ligand is determined by the availability and accessibility of its electron-donating sites and its capacity to adopt various conformations to satisfy the geometric preferences of different metal ions.

The structure of this compound offers two primary types of coordination sites: the nitrogen atoms of the pyrazole (B372694) ring and the nitrogen atom of the nitrile group.

Pyrazole Nitrogen Atoms: The pyrazole ring contains two nitrogen atoms. The N1 atom is an sp³-hybridized "pyrrolic" nitrogen, and its lone pair is part of the aromatic system, making it unavailable for coordination. The N2 atom, an sp²-hybridized "pyridinic" nitrogen, has its lone pair located in an sp² orbital in the plane of the ring, making it a primary site for σ-donation to a metal center. acs.orguninsubria.it This is the typical coordination site for N-substituted pyrazole ligands.

Nitrile Nitrogen: The nitrile group (–C≡N) possesses a lone pair of electrons on the nitrogen atom, which can engage in σ-donation to a metal ion. unibo.itnih.gov The coordination is generally linear along the M–N–C axis. Therefore, the nitrile nitrogen represents a second potential coordination site within the molecule.

The presence of two distinct and spatially separated donor sites allows for several possible coordination modes.

Monodentate Coordination: The ligand can act as a simple monodentate donor, binding to a single metal center through one of its nitrogen atoms. acs.org Coordination through the pyrazole N2 atom is generally favored in simple pyrazole ligands.

Chelating Coordination: The flexible methylene (B1212753) linker between the pyrazole and benzonitrile (B105546) moieties allows the ligand to potentially wrap around a metal center and coordinate in a bidentate fashion. This would involve simultaneous donation from the pyrazole N2 and the nitrile nitrogen, forming a seven-membered metallacyclic ring. While five- and six-membered chelate rings are generally more stable, the formation of larger rings is also well-documented in coordination chemistry.

Bridging Coordination: The ligand has the potential to act as a bridge between two different metal centers. This can occur in several ways. For instance, it could use its pyrazole N2 atom to bind to one metal and its nitrile nitrogen to bind to another, leading to the formation of coordination polymers or discrete polynuclear complexes. nih.gov Furthermore, upon deprotonation of the pyrazole ring under basic conditions (a less likely scenario for an N1-substituted pyrazole), the resulting pyrazolate could act as a classic exo-bidentate bridging ligand, linking two metals. uninsubria.itul.ie

Synthesis and Characterization of Transition Metal Complexes

The coordination behavior of this compound can be experimentally verified through its reaction with various transition metal salts, with copper(I) and platinum(II) serving as illustrative examples due to their distinct coordination preferences.

Copper(I) Complexes: Copper(I) ions, with a d¹⁰ electronic configuration, typically favor lower coordination numbers, leading to linear, trigonal planar, or tetrahedral geometries. The synthesis of a copper(I) complex could be achieved by reacting the ligand with a stabilized Cu(I) precursor, such as [Cu(CH₃CN)₄]PF₆, in an appropriate solvent. Depending on the stoichiometry and reaction conditions, this could yield complexes where one or more ligands coordinate to the copper center. Given the affinity of Cu(I) for both nitrile and N-heterocyclic ligands, various structural outcomes are possible. nih.govrsc.org

Platinum(II) Complexes: Platinum(II) is a d⁸ metal ion that almost exclusively forms 4-coordinate, square planar complexes. nih.gov A common synthetic route involves the reaction of the ligand with potassium tetrachloroplatinate(II) (K₂PtCl₄). mdpi.comnih.gov This reaction would likely proceed via the substitution of chloride ligands to form a complex such as cis-[Pt(L)₂Cl₂], where L is the monodentate pyrazole-bound ligand.

The following tables present typical bond distances for related metal-ligand systems, which provide a reasonable estimate for the expected values in complexes of the title compound.

| Metal Ion | Coordination Geometry | Typical Bond Distance (Å) | Reference Compound Type |

|---|---|---|---|

| Cu(I) | Linear | 1.85 – 1.87 | Bis(pyrazole)copper(I) |

| Pt(II) | Square Planar | 2.00 – 2.05 | Dichlorobis(pyrazole)platinum(II) |

Data derived from studies on analogous pyrazole complexes. nih.govdaneshyari.com

| Metal Ion | Coordination Geometry | Typical Bond Distance (Å) | Reference Compound Type |

|---|---|---|---|

| Cu(I) | Tetrahedral | 1.95 – 2.05 | Tetrakis(acetonitrile)copper(I) |

| Pt(II) | Square Planar | 1.98 – 2.02 | Dichlorobis(benzonitrile)platinum(II) |

Data derived from studies on analogous nitrile complexes. unibo.it

Theoretical Studies on Metal-Ligand Interactions and Bonding

For this compound, the bonding can be analyzed for each donor site:

Metal-Pyrazole Interaction: The bond between a metal and the N2 atom of the pyrazole ring is predominantly a σ-bond, formed by the donation of the nitrogen's lone pair into an empty orbital on the metal. The nature of this bond can be further influenced by π-interactions, though the σ-component is typically dominant. whiterose.ac.uk

Metal-Nitrile Interaction: The metal-nitrile bond is a classic example of ligand behavior that involves both donor and acceptor characteristics. The primary component is σ-donation from the nitrogen lone pair to the metal. nih.gov However, this is complemented by a π-back-donation component, where electron density from the metal's d-orbitals is donated into the empty π* antibonding orbitals of the C≡N triple bond. unibo.itresearchgate.net The extent of this back-donation depends on the electron-richness of the metal center. This interaction can be described by resonance structures, illustrating both the σ-donation and π-acceptance, and it often results in a slight strengthening of the N≡C bond, which can be observed spectroscopically via an increase in the C≡N stretching frequency in the infrared spectrum. unibo.it

Applications of Coordination Compounds Derived from this compound in Academic Research

Following a comprehensive search of available scientific literature, no specific research detailing the applications of coordination compounds resulting from the ligand "this compound" in the fields of catalysis or materials science could be identified.

Therefore, it is not possible to provide an article on the specified topics as there appears to be no published research on the coordination chemistry and subsequent applications of this specific compound in the requested areas of academic research.

Structure Activity Relationship Sar and Mechanistic Pathways in Research Models

General Principles of SAR for Pyrazole-Containing Scaffolds

The pyrazole (B372694) nucleus is a versatile scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. The structure-activity relationship of pyrazole derivatives is often dictated by the nature and position of substituents on the pyrazole ring. For instance, in many biologically active pyrazoles, the pyrazole ring itself can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility, which in turn can facilitate better binding to target receptors. nih.gov The substituents on the pyrazole ring play a crucial role in determining the compound's interaction with its biological target.

Influence of Substituents on Molecular Interactions

The molecular structure of 2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile features several key substituents that are critical to its biological activity. The iodo-group at the 4-position of the pyrazole ring, the benzonitrile (B105546) group, and the methyl linker all contribute to the compound's specific interactions with its target molecules.

The presence of a halogen, such as iodine, can significantly influence the binding affinity and selectivity of the compound. Halogen bonds, a type of non-covalent interaction, can play a vital role in ligand-protein binding. The iodine atom in this compound could potentially form halogen bonds with electron-donating atoms in the active site of a target protein, thereby enhancing its inhibitory activity.

The benzonitrile group is another key feature. The nitrile group is a strong electron-withdrawing group and can participate in dipole-dipole interactions or hydrogen bonding with the target protein. The position of the nitrile group on the benzene (B151609) ring is also crucial for determining the compound's activity.

Mechanistic Investigations of Molecular Action (e.g., enzyme inhibition mechanisms, receptor antagonism pathways)

While the specific mechanism of action for this compound is not extensively detailed in the available literature, insights can be drawn from related pyrazole-containing compounds. Many pyrazole derivatives have been identified as potent inhibitors of enzymes such as Poly (ADP-ribose) polymerase (PARP). nih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy. nih.govnih.govmdpi.com

The proposed mechanism for such inhibitors often involves the pyrazole core interacting with the active site of the PARP enzyme. For example, Niraparib, an FDA-approved PARP inhibitor, contains a pyrazole ring that is critical for its activity. nih.gov The inhibitory action of these compounds can lead to an accumulation of DNA damage in cancer cells, ultimately resulting in apoptosis. nih.gov It is plausible that this compound could operate through a similar mechanism, where the pyrazole moiety binds to the catalytic domain of an enzyme like PARP, leading to its inhibition.

Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking Studies)

Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing the interaction between a ligand, such as this compound, and its biological target. eurasianjournals.com Docking studies can provide a detailed view of the binding mode and affinity of a compound within the active site of a protein. nih.govresearchgate.netnih.gov

For a compound like this compound, a docking study would typically involve placing the molecule into the active site of a target protein, for instance, PARP1. The software would then calculate the most favorable binding orientation and estimate the binding energy. Such studies could reveal key interactions, such as hydrogen bonds between the pyrazole nitrogen atoms and amino acid residues in the active site, or hydrophobic interactions involving the benzonitrile group. These computational insights are crucial for understanding the structural basis of the compound's activity and for guiding the design of more potent derivatives. eurasianjournals.com

Strategic Design for Modulating Target Binding and Selectivity

The rational design of pyrazole-based inhibitors focuses on optimizing their interaction with the target to enhance potency and selectivity. This involves modifying the substituents on the pyrazole and associated phenyl rings. For instance, introducing different functional groups can alter the electronic properties and steric profile of the molecule, leading to improved binding affinity and a more favorable pharmacokinetic profile.

Patent Landscape and Intellectual Property Analysis

Analysis of Existing Patents for Related Pyrazole (B372694) and Benzonitrile (B105546) Derivatives

The patent landscape for pyrazole and benzonitrile derivatives is extensive, reflecting their significant therapeutic and industrial potential. researchgate.netnih.gov Pyrazole-containing compounds, in particular, are prevalent in a wide range of commercial drugs, highlighting the intense research and development in this area. tandfonline.comresearchgate.net An analysis of patents reveals several key areas of focus, primarily centered on therapeutic applications such as anti-inflammatory, analgesic, antipsychotic, and anticancer agents. researchgate.netnih.gov

Patents in this domain typically claim novel compounds, pharmaceutical compositions containing them, and methods for their synthesis or use. For instance, U.S. Patent 5,624,941 claims a series of pyrazole derivatives with affinity for the cannabinoid receptor, outlining their potential therapeutic value. google.com Similarly, other patents protect pyrazole derivatives for their use as fungicides, demonstrating the broad utility of this heterocyclic core. google.com The benzonitrile group, often incorporated to modulate a compound's physicochemical properties or to act as a key interacting moiety with a biological target, also features prominently in the patent literature. google.comgoogle.com

A review of representative patents illustrates the scope of intellectual property in this field:

| Patent Number | Title | Key Assignee/Applicant | Core Scaffold Focus | Therapeutic/Industrial Application |

| US5624941A | Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present google.com | Sanofi | Pyrazole | Cannabinoid receptor agonists |

| EP2008996A1 | Process for the production of pyrazoles google.com | Syngenta Participations AG | Pyrazole | Intermediates for fungicides |

| IL238044A | 2-chloro-4-(h1-pyrazole-5-ram) benzonitrile and other derivatives as intermediates google.com | Orion Corporation | Pyrazole-benzonitrile | Androgen receptor modulators for cancer treatment |

| US20050209294A1 | Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile google.com | Ind-Swift Laboratories Limited | Triazole-benzonitrile | Intermediate for Letrozole (aromatase inhibitor) |

| EP0411507A1 | Pyrazole derivatives, their production and use googleapis.com | Takeda Chemical Industries, Ltd. | Pyrazole | Angiotensin II antagonists for cardiovascular diseases |

| WO2012052458A1 | Pyrazole compounds acting against allergic, immune and inflammatory conditions google.com | Argenta Discovery Limited | Pyrazole | Calcium release activated calcium (CRAC) channel inhibitors |

This table demonstrates that patenting activity is not limited to the final active compounds but also extends to crucial intermediates and novel synthetic processes. google.comgoogle.comgoogle.com This strategy allows for a multi-layered intellectual property defense around a commercially valuable chemical entity.

Evaluation of Novelty and Inventive Steps in Compound Design and Synthesis

For a chemical compound to be patentable, it must be novel and involve an inventive step. youtube.com In the context of "2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile" and related heterocyclic compounds, these criteria are assessed based on the existing state of the art.

Novelty is established if the specific chemical structure has not been previously disclosed in any public forum, including patents, scientific literature, or conference proceedings. The novelty of a compound like "this compound" would depend on whether this exact arrangement of the 4-iodopyrazole (B32481) ring linked via a methylene (B1212753) bridge to a 2-benzonitrile moiety has been reported before.

Inventive step (or non-obviousness) is a more subjective criterion. It requires that the invention is not an obvious modification of known compounds to a person skilled in the art. youtube.com In chemical research, an inventive step can be demonstrated in several ways:

Unexpected Properties: The compound exhibits surprising and beneficial biological activity, improved potency, better selectivity, or an advantageous pharmacokinetic profile compared to structurally similar compounds. For instance, the introduction of an iodine atom at the 4-position of the pyrazole ring might confer unexpectedly high affinity for a specific biological target.

Novel Synthetic Route: The development of a new, efficient, or stereoselective method for synthesizing the compound can constitute an inventive step. mdpi.commewburn.com Modern advances in synthetic methodologies, such as C-H activation or photoredox catalysis, are often central to accessing novel heterocyclic structures and can form the basis of a patent claim. rsc.org Patents frequently claim not just the final product but also the innovative process used to create it. google.comgoogle.com

Bioisosteric Replacement: The strategic replacement of one functional group with another (a bioisostere) that results in improved properties can be considered inventive. Pyrazole itself is often used as a bioisostere for other aromatic rings, like benzene (B151609) or phenol, to enhance potency or improve physicochemical properties such as solubility and metabolic stability. nih.gov The specific combination of the iodopyrazole and benzonitrile moieties might be argued as a non-obvious design choice that leads to a superior molecule.

The design of "this compound" involves the specific placement of substituents on both the pyrazole and benzene rings. The inventive step would be evaluated based on whether this particular substitution pattern provides a technical advancement over existing pyrazole-benzonitrile derivatives. youtube.com

Academic Contributions to Intellectual Property in Chemical Discovery

The development of novel heterocyclic compounds is often built upon a foundation of fundamental research conducted in academic laboratories. While pharmaceutical and agrochemical companies are the primary drivers of patent filings for specific commercial products, academia plays a crucial role in advancing the underlying science that makes these inventions possible.

Academic contributions to the intellectual property landscape manifest in several key ways:

Development of New Synthetic Methods: University research groups are at the forefront of discovering and developing new chemical reactions and synthetic strategies. mdpi.comrsc.org These novel methodologies, often published in peer-reviewed journals, enable chemists in industry to synthesize previously inaccessible molecules and to create diverse libraries of compounds for screening. rsc.org Collaborations between academia and industry are vital for translating these innovative synthetic approaches into practical applications for drug discovery. rsc.org

Elucidation of Biological Mechanisms: Academic research often identifies and validates new biological targets for drug intervention. This fundamental biological knowledge provides the rationale for designing new molecules, such as enzyme inhibitors or receptor modulators, and opens up new avenues for therapeutic patenting.

Publication as Prior Art: Academic publications form a significant portion of the "prior art" against which the novelty and inventive step of a patent application are judged. A thorough understanding of the academic literature is therefore essential for companies seeking to secure robust patent protection. beilstein-journals.org

While academic institutions do patent their own discoveries, their more profound impact on the intellectual property landscape often lies in providing the enabling tools and knowledge that fuel industrial innovation in fields like heterocyclic chemistry.

Strategic Patenting in the Field of Heterocyclic Chemical Research

Securing comprehensive intellectual property protection for a new chemical entity is a cornerstone of pharmaceutical and chemical research and development. mewburn.com A robust patent strategy in heterocyclic chemistry typically involves a multi-faceted approach that goes beyond claiming a single compound.

Key elements of a strategic patenting approach include:

Genus (Markush) Claims: Instead of patenting a single molecule, companies often file patents with broad "Markush" claims. These claims define a class of related compounds by specifying a core scaffold (e.g., a pyrazole-benzonitrile core) and then listing various possible substituents at different positions. This approach aims to protect not only the lead compound but also a wide range of structurally similar derivatives, thereby preventing competitors from making minor modifications to circumvent the patent.

Process Patents: Patenting a novel and efficient synthetic route provides an additional layer of protection. mewburn.com Even if the final compound is known, a new manufacturing process that is more cost-effective, higher-yielding, or more environmentally friendly can be a valuable piece of intellectual property. google.com

Intermediate Patents: Key chemical intermediates that are unique to the synthesis of the final product can also be patented. google.comgoogle.com This can create a roadblock for competitors seeking to use the same synthetic pathway.

Use Patents: A new therapeutic use for a known compound can be patented. If a known pyrazole derivative is discovered to be effective for a new medical indication, this new use can be protected, granting market exclusivity for that specific application.

Patents on Formulations and Polymorphs: As a drug candidate progresses, further patents may be filed to protect specific crystalline forms (polymorphs), salts, or pharmaceutical formulations that offer advantages in terms of stability, bioavailability, or manufacturing. googleapis.com

This comprehensive strategy creates a "patent estate" around a valuable heterocyclic compound, maximizing the period of market exclusivity and protecting the significant investment required for chemical research and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, azide-alkyne cycloaddition (click chemistry) under mild conditions (THF/water mixture, room temperature) is effective for introducing pyrazole moieties . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Monitoring reaction progress via TLC or LC-MS ensures intermediate purity. For iodinated derivatives, inert atmosphere conditions (e.g., N₂) prevent dehalogenation.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Look for the benzonitrile aromatic protons (δ 7.5–8.0 ppm) and pyrazole C-H signals (δ 7.0–8.0 ppm). The methylene bridge (-CH₂-) between pyrazole and benzonitrile appears as a singlet near δ 4.5–5.0 ppm.

- ¹³C NMR : The nitrile carbon resonates at ~δ 115–120 ppm. Iodo-substituted pyrazole carbons show distinct deshielding (δ 90–100 ppm for C-I). Compare with analogous compounds (e.g., 2-(pyrazolylmethyl)benzonitrile derivatives) to validate assignments .

Q. What crystallographic methods are suitable for resolving its molecular structure?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement, leveraging high-resolution data (≤ 1.0 Å) to model the iodinated pyrazole and benzonitrile groups. Key steps:

- Data Collection : At low temperature (e.g., 100 K) to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for heavy atoms (iodine). Validate using R-factor convergence (target: R₁ < 0.05) and Hirshfeld surface analysis for intermolecular interactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in forming biologically active derivatives?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the iodine atom may undergo Suzuki-Miyaura coupling for aryl substitutions.

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with enhanced binding affinity (ΔG < −8 kcal/mol) .

Q. What strategies resolve discrepancies between experimental and computational data in structural analysis?

- Methodology :

- Torsional Angle Adjustments : Compare DFT-optimized geometries with SC-XRD torsional angles. Discrepancies > 5° suggest crystal packing effects or solvent interactions.

- Charge Density Analysis : Use multipole refinement (e.g., via XD2006) to map electron density around the iodine atom, addressing deviations in bond lengths .

Q. How to design derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodology :

- Bioisosteric Replacement : Substitute iodine with bromine or trifluoromethyl groups to modulate lipophilicity (logP).

- Heterocycle Variation : Replace pyrazole with imidazole or triazole cores using Mannich reactions or Pd-catalyzed cross-coupling. Test cytotoxicity in cell lines (e.g., HUVECs) to correlate substituents with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.